molecular formula C15H15Cl2N3O2S B269948 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine

1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine

Cat. No. B269948
M. Wt: 372.3 g/mol
InChI Key: NLLOVFLGCCTIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine, also known as DPOP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the oxadiazole family, which has been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine involves the formation of a covalent bond between the thiol group of a biomolecule and the sulfhydryl group of 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine. This reaction results in the formation of a fluorescent adduct that can be detected using fluorescence spectroscopy. The high selectivity of 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine for thiols is due to the unique chemical properties of the oxadiazole moiety, which allows it to selectively react with thiols in the presence of other nucleophiles.
Biochemical and Physiological Effects:
1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine has been shown to have a low toxicity profile and does not appear to have any significant effects on cellular viability or function. However, the long-term effects of 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine exposure on biological systems are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine as a fluorescent probe is its high selectivity and sensitivity for thiols. This makes it a valuable tool for studying the role of thiols in biological systems. However, one of the limitations of 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine is its relatively low quantum yield, which can make it difficult to detect at low concentrations. Additionally, the covalent nature of the reaction between 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine and thiols can make it difficult to study the dynamics of thiol signaling in real time.

Future Directions

There are several areas of future research that could be pursued with 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine. One potential direction is the development of more efficient synthesis methods for 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine that could improve its yield and purity. Another potential direction is the development of new fluorescent probes that could overcome some of the limitations of 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine, such as its low quantum yield and covalent nature. Finally, further research is needed to better understand the long-term effects of 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine exposure on biological systems and to determine its potential as a therapeutic agent for the treatment of thiol-related diseases.

Synthesis Methods

The synthesis of 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(2-mercaptoethyl)-1,3,4-oxadiazole in the presence of triethylamine. The resulting product is then reacted with piperidine and acetic anhydride to give 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine as a fluorescent probe for detecting thiols in biological systems. Thiols are important biomolecules that play a critical role in many biological processes, including redox signaling, enzyme catalysis, and protein folding. 1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine has been shown to have high selectivity and sensitivity for thiols, making it a valuable tool for studying these important biomolecules.

properties

Product Name

1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine

Molecular Formula

C15H15Cl2N3O2S

Molecular Weight

372.3 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C15H15Cl2N3O2S/c16-10-4-5-11(12(17)8-10)14-18-19-15(22-14)23-9-13(21)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9H2

InChI Key

NLLOVFLGCCTIKM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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